1-(1,3-dioxolan-2-yl)propan-2-amine, oxalic acid
Description
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Properties
CAS No. |
1803586-76-6 |
|---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
Catalytic Reductive Amination:the Subsequent and Key Step is the Conversion of the Ketal Protected Ketone, 1 1,3 Dioxolan 2 Yl Propan 2 One, to the Target Amine. Reductive Amination is a Powerful Method for This Transformation. Sustainable Catalytic Systems for This Process Focus on Replacing Traditional Stoichiometric Reducing Agents Like Sodium Borohydride with Molecular Hydrogen H₂ in the Presence of a Heterogeneous Catalyst.rsc.orgthis Approach Has High Atom Economy, with Water Being the Only Byproduct. Systems Utilizing Catalysts Like Platinum or Palladium Supported on Materials Such As Carbon or Silica, or More Advanced Systems Like Ptvox/sio₂, Are Effective for the Hydrogenation of Intermediate Imines Formed in Situ.rsc.orgthese Catalysts Demonstrate High Activity and Selectivity and Can Often Be Recycled, Aligning with Green Chemistry Principles.rsc.org
Salt Formation and Crystallization Engineering of the Oxalic Acid Adduct
The final step in preparing the target compound is the formation of the oxalic acid salt. This is a critical process that not only purifies the amine but also confers specific physicochemical properties, such as stability and solubility, to the final product. Crystallization engineering involves the rational control of this process to obtain a solid form with desired attributes.
The formation of 1-(1,3-dioxolan-2-yl)propan-2-amine oxalate (B1200264) is an acid-base reaction. The basic amine accepts a proton (H⁺) from the acidic carboxylic acid groups of oxalic acid, resulting in the formation of an ammonium (B1175870) cation and an oxalate anion. nih.gov This ionic interaction is the primary force driving the self-assembly of the crystal lattice. The stoichiometry of the reaction, typically reacting the amine and oxalic acid in equimolar amounts for a mono-oxalate salt, is a key parameter. google.com
The process of crystallization is influenced by several factors that can be manipulated to control the final product's properties, such as crystal size, shape, purity, and polymorphic form. nih.gov
Solvent Selection: The choice of solvent is paramount. A suitable solvent system will dissolve the amine free base and oxalic acid but will have lower solubility for the resulting salt, thereby promoting precipitation. google.com Solvents like acetone (B3395972) or isopropanol (B130326) are commonly used for oxalate salt formation. google.com The polarity and hydrogen-bonding capability of the solvent can influence crystal packing and potentially lead to the formation of different polymorphs or solvates.
Temperature and Cooling Rate: Temperature affects the solubility of the salt. A controlled cooling profile—slow versus rapid cooling—can significantly impact the size of the crystals formed. Slow cooling generally favors the growth of larger, more ordered crystals, which are often easier to filter and handle.
Supersaturation and Seeding: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is achieved (e.g., by slow addition of an anti-solvent or gradual cooling) is crucial. Seeding the solution with a small amount of the desired crystalline material can direct the crystallization towards a specific polymorphic form and ensure batch-to-batch consistency.
Through careful control of these parameters, the crystallization process can be engineered to consistently produce the oxalate salt of 1-(1,3-dioxolan-2-yl)propan-2-amine with optimal physical characteristics for its intended application.
| Parameter | Influence on Crystallization | Desired Outcome |
| Solvent System | Affects solubility, crystal packing, and potential for solvate formation. google.com | High yield of the desired polymorph with high purity. |
| Temperature Profile | Controls the level of supersaturation and crystal growth rate. | Uniform, well-defined crystals of a specific size range. |
| Stoichiometry | Determines the nature of the salt (e.g., mono-oxalate vs. di-oxalate). google.com | Formation of the correct salt with no residual starting materials. |
| Agitation | Influences mass transfer and can affect crystal size distribution. | Homogeneous suspension and prevention of agglomeration. |
| Seeding | Can direct the formation of a specific, stable polymorphic form. | Control over polymorphism and improved batch consistency. |
This table summarizes key parameters in the crystallization engineering of the oxalic acid adduct.
Chemical Reactivity and Mechanistic Investigations of 1 1,3 Dioxolan 2 Yl Propan 2 Amine
Reactivity Profiling of the Primary Amine Functionality
The primary amine group in 1-(1,3-dioxolan-2-yl)propan-2-amine is a key center of reactivity, enabling a wide range of chemical transformations. Its nucleophilic character is central to its participation in condensation and addition reactions, and it serves as a handle for extensive derivatization.
Nucleophilic Reactivity in Condensation and Addition Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. This reactivity is prominently displayed in condensation reactions with carbonyl compounds such as aldehydes and ketones. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.comlibretexts.org Subsequent dehydration of this unstable intermediate leads to the formation of an imine (Schiff base). chemistrysteps.comwikipedia.org This process is typically catalyzed by mild acid and is reversible, often requiring the removal of water to drive the reaction to completion. chemistrysteps.comwikipedia.org
The general mechanism for imine formation is outlined below:
Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org
Protonation of hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).
Elimination of water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming an iminium ion.
Deprotonation: A base (which can be water or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.org
In addition to condensation reactions, the primary amine can participate in nucleophilic addition reactions, such as the Michael reaction, where it adds to α,β-unsaturated carbonyl compounds.
Derivatization Strategies for Amine Transformation
The primary amine of 1-(1,3-dioxolan-2-yl)propan-2-amine can be readily derivatized through various reactions, allowing for the introduction of a wide array of functional groups. These transformations are crucial for modifying the compound's properties and for its use in more complex syntheses. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. fiveable.me Reductive amination is a particularly effective method for controlled alkylation, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. fiveable.melibretexts.orgnih.gov
Gabriel Synthesis: This method can be used to synthesize primary amines and involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. fiveable.melatech.edu
These derivatization reactions provide access to a diverse range of compounds with tailored electronic and steric properties.
C(sp³)–H Functionalization Adjacent to the Amine Nitrogen
The direct functionalization of C(sp³)–H bonds adjacent to the amine nitrogen represents a modern and efficient strategy for molecular diversification. kaust.edu.sa This approach avoids the need for pre-functionalized substrates and often proceeds with high atom economy. kaust.edu.sa For primary amines like 1-(1,3-dioxolan-2-yl)propan-2-amine, this transformation is challenging but can be achieved through several catalytic methods, most notably those involving photoredox catalysis. rsc.orgrsc.org
In a typical photoredox-catalyzed process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) from the amine. kaust.edu.sa This generates a nitrogen-centered radical cation, which can then lead to the formation of an α-amino radical through deprotonation or hydrogen atom transfer (HAT). acs.org This radical intermediate is a key species that can be intercepted by various coupling partners.
Dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have been developed to couple these α-amino radicals with partners like aryl halides. rsc.org This methodology allows for the direct arylation of the C-H bond alpha to the nitrogen. The general catalytic cycle involves the generation of the α-amino radical by the photocatalyst, followed by its capture by the transition metal catalyst to engage in a cross-coupling reaction. rsc.org While much of the research has focused on tertiary and secondary amines, strategies for the site-selective functionalization of primary amines are an active area of investigation. rsc.orgresearchgate.net
Chemical Behavior and Cleavage Mechanisms of the 1,3-Dioxolane (B20135) Ring
The 1,3-dioxolane ring in 1-(1,3-dioxolan-2-yl)propan-2-amine serves as a protecting group for a carbonyl functionality. organic-chemistry.org Its stability and the methods for its removal are critical aspects of its chemical behavior. Dioxolanes are generally stable to bases and nucleophiles but are susceptible to cleavage under acidic conditions. organic-chemistry.org
Acid-Catalyzed Hydrolytic Deprotection Mechanisms
The most common method for the deprotection of the 1,3-dioxolane ring is acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org The reaction rate is highly dependent on the pH of the medium, with faster hydrolysis occurring at lower pH values. researchgate.net The mechanism is generally considered to be an A-1 type, involving a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a rate-determining unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. acs.orgresearchgate.netosti.gov
The steps of the mechanism are as follows:
Protonation: An acid protonates one of the oxygen atoms of the dioxolane ring.
Ring Opening: The protonated dioxolane undergoes ring-opening to form a hemiacetal and a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step. researchgate.net
Nucleophilic Attack by Water: A water molecule attacks the carbocation.
Deprotonation: Loss of a proton yields the hemiacetal.
Further Hydrolysis: The resulting hemiacetal is further hydrolyzed under acidic conditions to release the parent carbonyl compound and ethylene (B1197577) glycol.
The stability of the intermediate oxocarbenium ion influences the rate of hydrolysis. Factors that stabilize this cation will accelerate the deprotection reaction.
Non-Hydrolytic and Chemoselective Cleavage Methods
While acid-catalyzed hydrolysis is widely used, non-hydrolytic and chemoselective methods for dioxolane cleavage are essential when other acid-sensitive functional groups are present in the molecule. oup.com These methods often employ Lewis acids or other reagents under anhydrous or neutral conditions.
Several reagents and conditions have been developed for the chemoselective deprotection of acetals and ketals:
Lewis Acids: Catalysts such as bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) organic-chemistry.org, indium(III) trifluoromethanesulfonate, and erbium(III) triflate (Er(OTf)₃) can efficiently cleave dioxolanes under mild conditions, often in non-aqueous solvents like dichloromethane (B109758) or wet nitromethane. organic-chemistry.org
Iodine: Molecular iodine in acetone (B3395972) has been reported as a highly effective and mild catalyst for the deprotection of acetals and ketals under neutral conditions. acs.org This method shows excellent chemoselectivity, tolerating various sensitive groups. acs.org
Reductive Cleavage: A combination of lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃) can reductively cleave the dioxolane ring to yield a hydroxy ether. cdnsciencepub.com The relative ease of cleavage can differ between 1,3-dioxolanes and 1,3-dioxanes, with dioxolanes generally reacting faster. cdnsciencepub.comcdnsciencepub.com
DMSO/Water: Heating in aqueous dimethyl sulfoxide (B87167) (DMSO) under neutral conditions has been shown to effect deacetalization. oup.com
These methods provide valuable alternatives to traditional acid hydrolysis, enabling the selective removal of the dioxolane protecting group in the synthesis of complex molecules.
Data Tables
Table 1: Reactivity of the Primary Amine Functionality This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Condensation | Aldehydes/Ketones, mild acid | Imine (Schiff Base) |
| Acylation | Acyl chlorides, base | Amide |
| Sulfonylation | Sulfonyl chlorides, base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Table 2: Cleavage Methods for the 1,3-Dioxolane Ring This table is interactive. Click on the headers to sort.
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Standard method, rate is pH-dependent |
| Lewis Acid Catalysis | Bi(NO₃)₃·5H₂O, Er(OTf)₃ | Mild, chemoselective |
| Neutral Catalysis | I₂ in acetone | Very mild, neutral, high chemoselectivity |
| Reductive Cleavage | LiAlH₄ / AlCl₃ | Forms a hydroxy ether product |
Radical Reactions Involving Dioxolane Derivatives
The 1,3-dioxolane ring system can participate in radical reactions, typically involving hydrogen atom abstraction from one of the methylene (B1212753) groups of the ring. The formation of a radical at the C-2 position is particularly relevant as it is stabilized by the two adjacent oxygen atoms. Studies on related 1,3-dioxolane compounds have shown that reaction with tert-butoxy (B1229062) radicals can lead to the formation of 1,1-dioxyethyl radicals. researchgate.net
In the context of 1-(1,3-dioxolan-2-yl)propan-2-amine, the presence of the amine functionality could influence the course of radical reactions. The nitrogen atom could direct radical abstractors to nearby C-H bonds or participate in subsequent radical-mediated processes. For instance, a thiol-promoted, metal-free radical chain process has been demonstrated for the site-specific addition of 1,3-dioxolane to imines, resulting in protected α-amino aldehydes. organic-chemistry.org This suggests that the amine group in 1-(1,3-dioxolan-2-yl)propan-2-amine could facilitate similar radical additions or cyclizations under appropriate conditions.
Furthermore, the general reactivity of ethers in metal-free α-C−H amination using nonafluorobutanesulfonyl azide (B81097) highlights the susceptibility of C-H bonds adjacent to oxygen to radical or radical-like amination processes. researchgate.net This indicates that the dioxolane ring in the target molecule could be susceptible to such transformations.
Table 1: Radical Intermediates in Dioxolane Chemistry
| Precursor | Radical Initiator | Resulting Radical Species | Potential Subsequent Reactions |
|---|---|---|---|
| 1,3-Dioxolane | tert-butoxy radical | 1,3-dioxolan-2-yl radical | Addition to unsaturated bonds, rearrangement |
| 1,3-Dioxolane | Thiol/O₂ | 1,3-dioxolan-2-yl radical | Addition to imines |
| General Ethers | Nonafluorobutanesulfonyl azide | α-amino ether radical | C(sp³) difunctionalization |
Intermolecular and Intramolecular Reaction Pathways
The presence of both an amine and a dioxolane (acetal) moiety in 1-(1,3-dioxolan-2-yl)propan-2-amine allows for a rich variety of intermolecular and intramolecular reactions. The amine can act as a nucleophile or a base, while the dioxolane can undergo hydrolysis under acidic conditions or participate in reactions involving the acetal (B89532) carbon.
Cyclization Reactions and Ring Expansion/Contraction
The bifunctional nature of 1-(1,3-dioxolan-2-yl)propan-2-amine makes it a candidate for various cyclization reactions. The amine group can react intramolecularly with an electrophilic center, potentially leading to the formation of a new heterocyclic ring. For instance, if the dioxolane ring were to be opened or modified to present an electrophilic site, the amine could attack to form a nitrogen-containing ring. Research on 2-amino-1,3-propanediols, which share a similar structural backbone, demonstrates their utility as versatile platforms for synthesizing functional cyclic carbonate monomers through a two-step process involving reaction at the amino group followed by intramolecular cyclization. rsc.org
Ring expansion and contraction reactions are also plausible, particularly involving the dioxolane ring. For example, the reaction of an epoxide with a nearby carbonyl functional group can lead to a ring-expansion to form a dioxolane ring. wikipedia.org While this is a formation reaction, it illustrates the dynamic nature of such systems. Palladium-catalyzed ring-contraction and ring-expansion have been observed in cyclic allyl amines, suggesting that with appropriate catalytic systems, similar transformations could be envisioned for derivatives of 1-(1,3-dioxolan-2-yl)propan-2-amine. nih.gov Ring contraction of saturated cyclic amines can also be achieved through rearrangement of their corresponding hydroxylamines. researchgate.net
Table 2: Potential Cyclization and Rearrangement Reactions
| Starting Moiety | Reaction Type | Potential Product | Conditions |
|---|---|---|---|
| Amine and activated dioxolane | Intramolecular Cyclization | Nitrogen-containing heterocycle | Acid or base catalysis |
| Dioxolane ring | Ring Expansion | Dioxane derivative | Lewis acid activation |
| Amine-derived functionality | Ring Contraction | Smaller N-heterocycle | Catalytic rearrangement |
Rearrangement Processes Influenced by Amine and Acetal Moieties
The interplay between the amine and acetal groups can facilitate unique rearrangement reactions. For instance, acid-catalyzed N,O-acetalization followed by an intramolecular transcarbamoylation cascade has been observed in reactions between protected α-amino acid derivatives and tetramethoxyalkanes, leading to oligocyclic N,O-acetals. researchgate.net This highlights the potential for the amine in 1-(1,3-dioxolan-2-yl)propan-2-amine to participate in intramolecular rearrangements involving the acetal group.
Furthermore, rearrangements such as the Smiles rearrangement have been studied in systems containing amino and other functional groups on a heterocyclic scaffold. nih.gov While not directly analogous, these studies demonstrate that the relative positioning of nucleophilic (amine) and electrophilic centers can drive complex molecular reorganizations. A B(C6F5)3-catalyzed skeletal rearrangement of hydroxylamines, which can be derived from amines, with hydrosilanes enables regioselective ring contraction of cyclic amines and reorganization of acyclic amine skeletons. researchgate.net
Pinacol-type rearrangements are another class of reactions that could be relevant, especially if the carbon backbone is modified to contain vicinal diols. wikipedia.org The presence of the amine and acetal could influence the migratory aptitude of adjacent groups during such a rearrangement.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(1,3-dioxolan-2-yl)propan-2-amine, oxalic acid in solution. nih.gov Both ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
In ¹H NMR spectroscopy, the proton signals for the dioxolane ring, the propyl chain, and the amine group appear in distinct chemical shift regions. docbrown.info For instance, the methine proton of the dioxolane ring and the protons of the ethylenedioxy bridge typically resonate at specific frequencies, while the protons on the propane (B168953) backbone exhibit characteristic multiplets due to spin-spin coupling. docbrown.infochemicalbook.com The formation of the ammonium (B1175870) oxalate (B1200264) salt influences the chemical shift of protons adjacent to the amine group, often causing a downfield shift due to the presence of the positive charge.
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their chemical environments. docbrown.info The carbon atoms of the dioxolane ring, the propyl chain, and the methyl group can be readily assigned based on their characteristic chemical shifts.
For a complete conformational and configurational assignment, two-dimensional (2D) NMR techniques are often employed. researchgate.net Correlation Spectroscopy (COSY) helps establish the connectivity of protons within the molecule, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. The Nuclear Overhauser Effect (NOE) is particularly crucial for determining the through-space proximity of protons, which provides vital information for assigning the relative configuration and predominant conformation of the molecule in solution. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents plausible chemical shift values based on the analysis of similar structural motifs.
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₃) | ~1.3 (doublet) | ~18-20 |
| C2 (CH-NH₃⁺) | ~3.5 (multiplet) | ~48-52 |
| C3 (CH₂) | ~2.0 (multiplet) | ~38-42 |
| C4 (CH-dioxolane) | ~5.0 (triplet) | ~102-105 |
| C5/C6 (O-CH₂-CH₂-O) | ~4.0 (multiplet) | ~65-68 |
| Oxalate (COO⁻)₂ | - | ~160-165 |
X-ray Crystallography of this compound and Related Structures
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a compound, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
In the crystalline state of this compound, the primary amine is protonated to form an aminium cation, while the oxalic acid exists as the oxalate dianion. The crystal structure is stabilized by a network of strong charge-assisted hydrogen bonds. The primary interactions are the N⁺-H···O⁻ hydrogen bonds formed between the aminium protons and the carboxylate oxygen atoms of the oxalate anion. journalspress.comnih.gov
Interactive Table 2: Typical Hydrogen Bond Geometries in Aminium Oxalate Salts
| Bond Type | Donor-Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| Strong | N⁺-H···O⁻ | ~0.90 | ~1.70 - 1.90 | ~2.60 - 2.80 | ~160 - 175 |
| Weak | C-H···O | ~0.95 | ~2.30 - 2.60 | ~3.20 - 3.50 | ~140 - 160 |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical and materials science. rsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties. Amine salts are known to exhibit polymorphism, which can arise from different conformations of the molecule or different hydrogen-bonding patterns in the solid state. rsc.org
The methodological approach to discovering new polymorphic forms involves systematic crystallization screening. This is achieved by varying parameters such as the solvent, temperature, cooling rate, and the presence of additives. Techniques like slurry conversion, solvent evaporation, and melt crystallization are employed to explore the solid-form landscape. nih.gov
Co-crystallization is another strategy to modify the properties of a solid. acs.org This involves crystallizing the target molecule with a second, neutral "co-former." In the context of the target compound, while it is a salt, studies on related systems explore the boundary between salts and co-crystals, where a partial proton transfer occurs. nih.gov Methodologically, co-crystal screening is similar to polymorph screening, involving the crystallization of the amine and oxalic acid from various solvents and in different stoichiometric ratios to identify new solid phases. The resulting forms are typically characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy. rsc.org
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., CD, VCD)
The chiral center at the C2 position of the propane chain means that 1-(1,3-dioxolan-2-yl)propan-2-amine exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral molecules.
These techniques measure the differential absorption of left and right circularly polarized light. For a chiral molecule, the CD spectrum will show characteristic positive or negative bands (Cotton effects). The sign and intensity of these bands are unique to a specific enantiomer. nih.gov While the native molecule may not have a strong chromophore for UV-CD analysis, it can often be derivatized to introduce one. The resulting CD spectrum can then be compared to theoretical calculations or to reference compounds to assign the absolute configuration (R or S). nih.govcolumbia.edu This is a crucial step in the characterization of enantiomerically pure substances.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a fundamental tool for both confirming the identity of the final product and for monitoring the progress of the synthetic reaction. purdue.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the 1-(1,3-dioxolan-2-yl)propan-2-amine cation.
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides structural information. Under ionization, the molecule breaks apart in a predictable manner. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For the target compound, characteristic fragments would be expected from the loss of the methyl group, cleavage of the dioxolane ring, or cleavage of the propane backbone. docbrown.infodocbrown.info
Furthermore, modern MS techniques, including ambient ionization methods, allow for the real-time monitoring of chemical reactions without extensive sample preparation. waters.comnih.gov For the synthesis of the amine precursor, MS can be used to track the consumption of starting materials and the formation of intermediates and the final product, thus optimizing reaction conditions and yield. waters.compurdue.edu
Interactive Table 3: Plausible Mass Spectrometry Fragmentation of the 1-(1,3-dioxolan-2-yl)propan-2-amine Cation
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Formula |
| 144 | [M+H]⁺ | [C₇H₁₆NO₂]⁺ |
| 128 | [M-CH₃]⁺ | [C₆H₁₂NO₂]⁺ |
| 100 | Cleavage at C2-C3 | [C₄H₁₀NO]⁺ |
| 73 | Dioxolane fragment | [C₃H₅O₂]⁺ |
| 44 | Propan-2-amine fragment | [C₂H₆N]⁺ |
Computational Chemistry and Theoretical Modeling of 1 1,3 Dioxolan 2 Yl Propan 2 Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, energies, and a host of electronic properties that dictate chemical reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying reaction mechanisms by locating transition states and calculating activation energies. For the interaction between 1-(1,3-dioxolan-2-yl)propan-2-amine and oxalic acid, DFT calculations can elucidate the proton transfer process leading to salt formation.
Theoretical studies on the interaction between simple amines, such as methylamine (B109427) and dimethylamine (B145610), and oxalic acid have shown that stable hydrogen-bonded clusters are formed. rsc.orgnih.gov The formation of the heterodimer between methylamine and oxalic acid is an exothermic process, with a calculated Gibbs free energy of -7.52 kcal mol⁻¹. nih.govrsc.org For the 1-(1,3-dioxolan-2-yl)propan-2-amine oxalic acid salt, DFT calculations would likely involve optimizing the geometry of the amine and oxalic acid, then searching for the transition state for proton transfer from the carboxylic acid to the amine nitrogen. The resulting ammonium-carboxylate ion pair would be the final product.
The thermochemical analysis of such a reaction would provide key data on the stability of the salt. For instance, the energy changes associated with the formation of clusters between oxalic acid and dimethylamine with water molecules have been calculated at a high level of theory (DF-LMP2-F12/VDZ-F12//M06-2X/6-311+G(2d,p)). rsc.org Similar calculations for 1-(1,3-dioxolan-2-yl)propan-2-amine and oxalic acid would provide valuable insights into the thermodynamics of the salt formation.
Table 1: Representative Calculated Thermodynamic Data for Amine-Oxalic Acid Interactions (Note: This table is illustrative and based on data for simpler amines. Specific values for 1-(1,3-dioxolan-2-yl)propan-2-amine would require dedicated calculations.)
| Interacting Species | Calculated Property | Value (kcal mol⁻¹) | Reference |
| Methylamine + Oxalic Acid | Gibbs Free Energy of Formation (heterodimer) | -7.52 | nih.govrsc.org |
| Methylamine + Oxalic Acid | Enthalpy of Formation (heterodimer) | -15.34 | nih.govrsc.org |
| Dimethylamine + Oxalic Acid | Energy Change for (C₂H₂O₄)(CH₃NHCH₃) formation | - | rsc.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
For 1-(1,3-dioxolan-2-yl)propan-2-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic and basic character. youtube.com The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals of the molecule. In a reaction, the energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.
In the context of the interaction with oxalic acid, FMO theory would describe the reaction as the donation of electron density from the HOMO of the amine to the LUMO of the oxalic acid. The LUMO of oxalic acid is expected to be associated with the antibonding π* orbitals of the carbonyl groups and the σ* orbital of the O-H bond, making it susceptible to nucleophilic attack. The energy and spatial distribution of these frontier orbitals can be readily calculated using DFT methods.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While QM calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov This is particularly important for flexible molecules like 1-(1,3-dioxolan-2-yl)propan-2-amine, which can adopt multiple conformations.
MD simulations would involve defining a force field to describe the interactions between the atoms of the molecule and, if included, the surrounding solvent molecules. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the preferred conformations of the molecule, the energy barriers between them, and how the conformational landscape is influenced by factors such as temperature and solvent.
For the 1,3-dioxolane (B20135) ring, conformational analysis has shown that it exists in a dynamic equilibrium between different envelope and twist forms. acs.org The side chain attached at the 2-position will also have rotational freedom around its single bonds. MD simulations can map out the potential energy surface of the entire molecule, identifying low-energy conformers that are likely to be populated at room temperature. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with biological targets.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can be a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.netnmrdb.orgnih.gov These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structures.
DFT calculations, often using specific functionals and basis sets optimized for NMR predictions, can provide accurate estimations of ¹H and ¹³C chemical shifts. github.iofrontiersin.org For 1-(1,3-dioxolan-2-yl)propan-2-amine, this would involve first obtaining the optimized geometry of the molecule, potentially considering a Boltzmann-weighted average of the most stable conformers identified through MD simulations. The magnetic shielding tensors for each nucleus would then be calculated and converted into chemical shifts by referencing them to a standard, such as tetramethylsilane.
Discrepancies between predicted and experimental spectra can often be resolved by considering the effects of the solvent, which can be modeled using implicit or explicit solvation models. The correlation between calculated and experimental spectroscopic data provides a robust method for structural verification.
Solvation Models and Their Influence on Compound Behavior
Most chemical and biological processes occur in solution, and the solvent can have a profound impact on the structure, stability, and reactivity of a molecule. wikipedia.org Solvation models in computational chemistry aim to capture these effects. q-chem.com
There are two main classes of solvation models: explicit and implicit. wikipedia.orgfiveable.me Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of the solute-solvent interactions. nih.gov However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. q-chem.com This method is more computationally efficient and often provides a good approximation of the bulk solvent effects.
In Silico Screening of Derivatization and Reactivity Pathways
Computational methods can be used to explore the potential chemical reactions and derivatizations of 1-(1,3-dioxolan-2-yl)propan-2-amine. This in silico screening can help in designing new molecules with desired properties and in understanding potential metabolic pathways.
The primary amine group is a key site for derivatization. Its reaction with carboxylic acids to form amides is a fundamental transformation in organic chemistry. researchgate.netstackexchange.com Computational studies can model this reaction, for instance, through a reductive amination pathway, and predict the feasibility and selectivity of the reaction with different carboxylic acids. nih.govrsc.orgkuleuven.be The nucleophilicity of the amine, which can be quantified by calculating its HOMO energy, would be a key predictor of its reactivity.
Furthermore, the dioxolane ring, being a cyclic acetal (B89532), can undergo hydrolysis under acidic conditions to yield a diol and an aldehyde or ketone. chemtube3d.comyoutube.com DFT calculations could be used to investigate the mechanism of this hydrolysis, including the protonation steps and the stability of the intermediates. Understanding such reactivity pathways is crucial for assessing the stability of the compound under various conditions.
Advanced Synthetic Utility and Non Pharmacological Applications of 1 1,3 Dioxolan 2 Yl Propan 2 Amine
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical and agrochemical industries. enamine.netyale.edu The value of a chiral building block lies in its ability to introduce a specific stereocenter into a target molecule, a critical factor for biological activity. enamine.netnih.gov 1-(1,3-dioxolan-2-yl)propan-2-amine, possessing a stereogenic center at the 2-position of the propane (B168953) chain, serves as a valuable chiral synthon.
The primary amine group is a versatile handle for a wide range of chemical modifications. It can be used to form amides, imines, and sulfonamides, or it can be employed in nucleophilic substitution and addition reactions. In asymmetric synthesis, this amine can be incorporated into larger molecules to control the stereochemical outcome of subsequent reactions. For instance, it can be used to synthesize chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation before being cleaved.
The dioxolane group acts as a protecting group for an aldehyde functionality. This latent aldehyde can be deprotected under acidic conditions when needed, providing a route to further synthetic elaborations. This dual functionality—a chiral amine and a protected aldehyde—allows for sequential and regioselective reactions, making it a powerful tool in multi-step syntheses. The development of new drugs and complex molecules increasingly relies on such readily available, optically pure, and functionalized chiral building blocks. enamine.netpurdue.edusemanticscholar.org
Table 1: Potential Asymmetric Transformations Using Chiral Amine Building Blocks
| Reaction Type | Role of Chiral Amine | Potential Product Class |
|---|---|---|
| Reductive Amination | Chiral nucleophile | Chiral secondary or tertiary amines |
| Acylation | Introduction of stereocenter | Chiral amides, peptide fragments |
| Alkylation | Synthesis of complex amines | Substituted chiral amines |
| Auxiliary-Mediated Synthesis | Stereodirecting group | Enantiopure alcohols, ketones, or acids |
Application in Polymer Chemistry and Materials Science
The unique structure of 1-(1,3-dioxolan-2-yl)propan-2-amine lends itself to applications in the synthesis of advanced polymers and materials. The presence of both an amine and a protected aldehyde allows for its use as a functional monomer or as a precursor to more complex monomeric units.
Incorporation into Functional Polymer Architectures
The primary amine group enables the incorporation of this molecule into various polymer backbones through step-growth polymerization. For example, it can react with dicarboxylic acids or their derivatives to form functional polyamides, or with diisocyanates to form polyureas. The pendant dioxolane group along the polymer chain introduces a latent functionality that can be modified post-polymerization.
Acid-catalyzed hydrolysis of the dioxolane rings would unmask aldehyde groups, which can then be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. This approach provides access to functional biodegradable polymers. rsc.orgrsc.org For example, end-functionalized polymers with formyl-protected 1,3-dioxolane (B20135) groups have been utilized in iterative methodologies to create complex, multi-armed star polymers. researchgate.net This demonstrates the utility of the dioxolane moiety in constructing sophisticated polymer architectures.
Precursor for Advanced Monomers
1-(1,3-dioxolan-2-yl)propan-2-amine can serve as a starting material for the synthesis of novel monomers for ring-opening polymerization (ROP). mdpi.com For instance, the amine could be modified to create a cyclic ester or carbonate monomer. Polymerization of such a monomer would yield a biodegradable polyester (B1180765) or polycarbonate with pendant groups derived from the original amine structure. This strategy is a key method for producing functional biodegradable polymers for biomedical and environmental applications. rsc.org The ability to install specific functional groups into the monomer before polymerization allows for precise control over the final properties of the material. rsc.org
Catalytic Applications of Derivatives of the Amine
The amine functionality is a cornerstone of organocatalysis and a common feature in ligands for transition metal catalysis. Derivatives of 1-(1,3-dioxolan-2-yl)propan-2-amine can be designed to function in both of these catalytic domains.
Organocatalysis Utilizing the Amine Moiety
Chiral primary amines and their derivatives are effective organocatalysts for a variety of asymmetric transformations. mdpi.com They can activate substrates through the formation of iminium ions or enamines. For example, in the asymmetric cross-aldol reaction, a primary amine catalyst can react with a ketone to form an enamine intermediate, which then attacks an aldehyde with high stereocontrol. nih.gov
While proline and its derivatives are the most famous examples, a wide range of chiral amines have been developed as organocatalysts. A catalyst derived from 1-(1,3-dioxolan-2-yl)propan-2-amine would offer a unique stereochemical environment due to the adjacent dioxolane-substituted methyl group. This could influence the stereoselectivity of catalyzed reactions, such as Michael additions, Mannich reactions, and aldol (B89426) condensations.
Ligand Design for Transition Metal Catalysis
The amine group can be readily functionalized to create multidentate chiral ligands for transition metal catalysis. core.ac.uk For instance, the amine can be converted into a Schiff base, a phosphine-amine, or an oxazoline-containing ligand. These ligands can then coordinate with transition metals like rhodium, iridium, palladium, or copper to form chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming cross-couplings. core.ac.ukmdpi.com
The stereogenic center of the original amine is crucial for inducing enantioselectivity in the metal-catalyzed reaction. The dioxolane group could also play a role, either by providing a secondary coordination site after deprotection or by influencing the steric environment around the metal center. The versatility of amine functionalization allows for the tuning of the ligand's electronic and steric properties to optimize catalyst performance for a specific transformation.
Table 2: Potential Catalytic Applications of Amine Derivatives
| Catalysis Type | Derivative Type | Example Reaction | Metal Center (if applicable) |
|---|---|---|---|
| Organocatalysis | Secondary Amine (e.g., from reductive amination) | Asymmetric Michael Addition | N/A |
| Organocatalysis | Primary Amine Salt | Enamine Catalysis (Aldol) | N/A |
| Transition Metal | Chiral Schiff Base Ligand | Asymmetric Cyclopropanation | Cu, Rh |
| Transition Metal | Chiral Phosphine-Amine Ligand | Asymmetric Hydrogenation | Rh, Ir, Ru |
| Transition Metal | Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | Rh, Ru |
Development of Novel Analytical Methodologies for Complex Matrices (beyond basic identification)
The detection and quantification of 1-(1,3-dioxolan-2-yl)propan-2-amine and related compounds in complex matrices, such as biological fluids and environmental samples, necessitate the development of sophisticated analytical methodologies. While basic identification is crucial, advanced methods are required to achieve low detection limits, high selectivity, and accurate quantification, particularly in forensic and toxicological analyses. The structural similarity of 1-(1,3-dioxolan-2-yl)propan-2-amine to cathinone (B1664624) and amphetamine-type stimulants suggests that analytical techniques developed for these classes of compounds can be adapted. researchgate.netnih.govresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. jfda-online.comnih.gov For primary amines like 1-(1,3-dioxolan-2-yl)propan-2-amine, derivatization is often employed to improve chromatographic resolution and mass spectral properties. researchgate.netnih.gov Acylation with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride (PFBCl) can enhance volatility and produce characteristic mass fragments, aiding in structural elucidation and sensitive detection. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that are not readily amenable to GC analysis or when minimal sample preparation is desired. nih.govmdpi.com The use of tandem mass spectrometry provides a high degree of selectivity and sensitivity through techniques like multiple reaction monitoring (MRM). nih.govnih.gov This allows for the selective detection of the target analyte even in the presence of complex matrix interferences. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide even greater specificity through accurate mass measurements, aiding in the identification of unknown metabolites or analogs. mdpi.com
Sample preparation is a critical step in the analytical workflow. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate and concentrate analytes from complex matrices prior to instrumental analysis. researchgate.netnih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
The table below summarizes potential advanced analytical methodologies for 1-(1,3-dioxolan-2-yl)propan-2-amine based on established methods for related compounds.
| Analytical Technique | Sample Preparation | Derivatization | Key Advantages | Potential Challenges |
| GC-MS/MS | LLE or SPE | Acylation (e.g., with HFBA) | High chromatographic resolution, established libraries for related compounds. | Derivatization step required, potential for thermal degradation. |
| LC-MS/MS | SPE or "dilute-and-shoot" | Not typically required | High sensitivity and selectivity, suitable for a wide range of polarities. | Matrix effects can suppress or enhance ion signals. |
| LC-HRMS (Q-TOF) | SPE | Not required | Accurate mass measurement for unambiguous identification. | Higher instrumentation cost, more complex data analysis. |
Precursor for Advanced Organic Transformations Requiring Protected Carbonyl Functionality
The chemical structure of 1-(1,3-dioxolan-2-yl)propan-2-amine makes it a valuable precursor in advanced organic synthesis, particularly in multi-step transformations where selective manipulation of different functional groups is required. The key feature of this molecule is the presence of a primary amine and a protected carbonyl group in the form of a dioxolane. This protecting group strategy is fundamental in organic synthesis to prevent unwanted side reactions of a carbonyl group while other parts of the molecule are being modified. wikipedia.orgresearchgate.net
The dioxolane group is stable to a variety of reaction conditions, including those involving nucleophiles and bases, which would readily react with an unprotected ketone. organic-chemistry.org This stability allows for a wide range of chemical transformations to be carried out on the amine functionality without affecting the latent carbonyl group. For instance, the primary amine can undergo reactions such as N-alkylation, N-acylation, reductive amination, and participation in the formation of various nitrogen-containing heterocycles. amazonaws.comnih.gov
Once the desired modifications at the amine terminus are complete, the dioxolane protecting group can be readily removed under acidic conditions to regenerate the carbonyl functionality. wikipedia.org This sequential functional group manipulation is a powerful tool in the synthesis of complex molecules.
A significant application of precursors like 1-(1,3-dioxolan-2-yl)propan-2-amine is in the synthesis of substituted heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govmdpi.com For example, the amine group can be used as a nucleophile to construct pyrroles, pyrazoles, or other nitrogen-containing rings. Subsequent deprotection of the dioxolane would then provide a ketone functionality that can be used for further elaboration of the heterocyclic core, for instance, through condensation reactions or by serving as a handle for the introduction of other substituents.
The following table outlines a hypothetical multi-step synthesis of a substituted dihydropyridine (B1217469) derivative, illustrating the utility of 1-(1,3-dioxolan-2-yl)propan-2-amine as a precursor.
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose of Protected Carbonyl |
| 1 | N-Acylation | Acetyl chloride, triethylamine | N-(1-(1,3-dioxolan-2-yl)propan-2-yl)acetamide | Allows for selective modification of the amine without interference from the carbonyl. |
| 2 | Pictet-Spengler Reaction | Formaldehyde, trifluoroacetic acid | A tetrahydro-β-carboline derivative with the protected side chain | The amine participates in cyclization while the carbonyl remains protected. |
| 3 | Oxidation | Manganese dioxide | A dihydro-β-carboline derivative | Aromatization of the newly formed ring. |
| 4 | Deprotection | Aqueous HCl | Final dihydropyridine product with a ketone side chain | Regenerates the carbonyl for further functionalization or as the final desired group. |
Future Research Directions and Emerging Paradigms in 1 1,3 Dioxolan 2 Yl Propan 2 Amine Chemistry
Exploration of Photoredox and Electro-Organic Synthetic Strategies
Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methods. Photoredox and electro-organic synthesis represent two such frontiers, offering green alternatives to traditional chemical transformations. nih.govnih.govorientjchem.org
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chemrxiv.orgmdpi.com This methodology utilizes light-absorbing catalysts to initiate single-electron transfer processes, thereby generating highly reactive radical intermediates. escholarship.org In the context of 1-(1,3-dioxolan-2-yl)propan-2-amine, photoredox catalysis could enable novel C-H functionalization reactions at various positions on the molecule, leading to the synthesis of a diverse range of derivatives that would be challenging to access through conventional means. For instance, the generation of a dioxolanyl radical could be explored for conjugate addition reactions, expanding the synthetic utility of this compound. ethz.ch
Electro-organic synthesis, which employs electricity as a "reagent" to drive chemical reactions, offers another sustainable and powerful approach. nih.govnih.gov This technique allows for precise control over reaction conditions and can often circumvent the need for harsh chemical oxidants or reductants. orientjchem.org The application of electro-organic methods to 1-(1,3-dioxolan-2-yl)propan-2-amine could facilitate novel transformations, such as oxidative coupling reactions or the generation of unique reactive intermediates. The absence of metal contaminants in products synthesized using carbon-based electrodes makes this technique particularly attractive for pharmaceutical applications. nih.gov
| Synthetic Strategy | Potential Advantages for 1-(1,3-dioxolan-2-yl)propan-2-amine |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel derivatives through C-H functionalization. |
| Electro-organic Synthesis | Sustainable and cost-effective, precise control over reactivity, avoidance of chemical oxidants/reductants. |
Integration into Automated Flow Chemistry Platforms
The synthesis of chemical compounds, particularly for pharmaceutical and materials science applications, is increasingly benefiting from the adoption of automated flow chemistry. This technology allows for the continuous production of target molecules under precisely controlled conditions, leading to improved efficiency, safety, and scalability. mdpi.com
Integrating the synthesis of 1-(1,3-dioxolan-2-yl)propan-2-amine and its derivatives into an automated flow chemistry platform could offer several advantages. Continuous-flow reactors can handle reactions with short-lived or hazardous intermediates more safely than traditional batch processes. Furthermore, the precise control over parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. The modular nature of flow chemistry setups also allows for the seamless integration of multiple reaction steps, purification, and analysis, creating a fully automated and efficient workflow. mdpi.com
Rational Design of Derivatives for Specific Advanced Material Properties
The unique structural features of 1-(1,3-dioxolan-2-yl)propan-2-amine make it an interesting scaffold for the development of advanced materials. Through rational design, its derivatives could be tailored to exhibit specific electronic, optical, or mechanical properties. escholarship.org
For example, by incorporating this amine into polymeric structures, it may be possible to create novel conducting polymers or materials with specific ion-conducting properties. The design process would involve a detailed study of structure-property relationships, where modifications to the molecular structure are systematically correlated with changes in the material's performance. escholarship.org This approach could lead to the development of new materials for applications in areas such as organic electronics, battery technology, and sensor development.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govrsc.orgucla.edunih.govyoutube.commdpi.com
For 1-(1,3-dioxolan-2-yl)propan-2-amine, ML models could be trained on existing chemical data to predict its reactivity in various chemical transformations. nih.govrsc.org This predictive capability would allow chemists to identify the most promising reaction conditions and substrates, thereby accelerating the discovery of new derivatives. Supervised ML, for instance, has shown promise in predicting reaction yields with a high degree of accuracy. ucla.edu
| Technology | Application to 1-(1,3-dioxolan-2-yl)propan-2-amine | Potential Impact |
| Machine Learning | Predicting reaction outcomes and yields. | Accelerated discovery of new derivatives and optimization of reaction conditions. |
| Artificial Intelligence | Designing novel and efficient synthetic routes. | Reduced time and cost for chemical synthesis, discovery of non-intuitive pathways. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1,3-dioxolan-2-yl)propan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,3-dioxolan-2-ylmethanol with propan-2-amine under acidic catalysis (e.g., HCl) can yield the target compound. Temperature control (e.g., 60–90°C) and solvent polarity (e.g., ethanol vs. THF) critically affect reaction kinetics and purity . Oxalic acid may serve as a co-catalyst in such reactions due to its bifunctional acidity .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate formation.
Q. How can spectroscopic techniques (NMR, MS) distinguish 1-(1,3-dioxolan-2-yl)propan-2-amine from structural analogs?
- Methodological Answer :
- ¹H NMR : The dioxolane ring protons (δ 4.8–5.2 ppm) and amine protons (δ 1.2–1.8 ppm) provide distinct splitting patterns.
- Mass Spectrometry : Fragmentation patterns (e.g., loss of the dioxolane ring at m/z 88) confirm structural integrity .
- Comparative Analysis : Use databases like PubChem to cross-reference spectral libraries .
Q. What safety protocols are critical when handling oxalic acid in combination with amine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of oxalic acid vapors, which can form corrosive aerosols when mixed with amines .
- Neutralization : Spills require immediate treatment with calcium carbonate to mitigate reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSPR) predict the reactivity of 1-(1,3-dioxolan-2-yl)propan-2-amine in novel reactions?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map potential energy surfaces to identify transition states and intermediates .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize dielectric environments for amine stability .
- Validation : Cross-check computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental design strategies resolve contradictions in catalytic activity data for oxalic acid-mediated reactions?
- Methodological Answer :
- Factorial Design : Test variables (pH, temperature, molar ratios) systematically to isolate confounding factors. For example, a 2³ factorial design can quantify interactions between oxalic acid concentration, reaction time, and catalyst type .
- Statistical Analysis : Use ANOVA to identify significant variables; Pareto charts prioritize adjustments to minimize batch-to-batch variability .
Q. How does the dioxolane ring in 1-(1,3-dioxolan-2-yl)propan-2-amine influence its biomolecular interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding affinity to target proteins, highlighting steric/electronic effects of the dioxolane group .
- Kinetic Assays : Measure IC₅₀ values under varying pH conditions to assess protonation-dependent inhibition mechanisms .
Q. What advanced separation techniques (e.g., HPLC, membrane filtration) purify 1-(1,3-dioxolan-2-yl)propan-2-amine from byproducts?
- Methodological Answer :
- HPLC Optimization : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA for ion-pairing. Monitor at 254 nm for amine detection .
- Membrane Technologies : Nanofiltration (MWCO 200–300 Da) separates low-molecular-weight impurities while retaining the target compound .
Data Analysis and Validation
Q. How can researchers validate conflicting crystallographic data for oxalic acid co-crystals with amine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Compare unit cell parameters (e.g., a, b, c axes) with Cambridge Structural Database entries to identify polymorphic variations .
- Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., water loss at 100–150°C) confirm stoichiometric consistency in co-crystals .
Q. What role does oxalic acid play in stabilizing radical intermediates during amine oxidation studies?
- Methodological Answer :
- EPR Spectroscopy : Detect nitroxide radicals using spin traps like DMPO. Oxalic acid’s chelating properties reduce metal catalyst deactivation, prolonging radical lifetimes .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated oxalic acid to elucidate proton-transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
